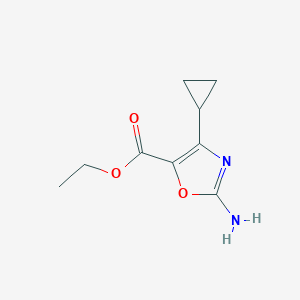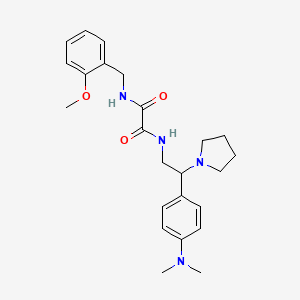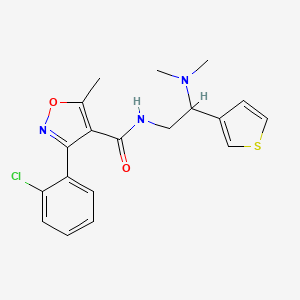![molecular formula C7H8ClN3O5 B2400935 O-[(2,4-Dinitrofenil)metil]hidroxilamina; clorhidrato CAS No. 2095409-08-6](/img/structure/B2400935.png)
O-[(2,4-Dinitrofenil)metil]hidroxilamina; clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride is a chemical compound with the molecular formula C7H7N3O5. It is known for its applications in organic synthesis, particularly as an aminating agent. The compound is characterized by its colorless or light yellow solid form and has a melting point of approximately 173°C .
Aplicaciones Científicas De Investigación
O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the production of pharmaceuticals and other therapeutic agents.
Industry: The compound is utilized in the manufacture of dyes, preservatives, rubber, and plastic additives.
Mecanismo De Acción
Target of Action
O-[(2,4-Dinitrophenyl)methyl]hydroxylamine hydrochloride is a synthetic compound that has been found to bind to the enzyme-bound site of the cap-dependent endonuclease . This enzyme plays a crucial role in the replication of certain viruses, including the influenza virus .
Mode of Action
The compound interacts with its target, the cap-dependent endonuclease, by binding to the enzyme-bound site . This interaction inhibits the activity of the enzyme, thereby preventing the replication of the virus .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the viral replication pathway. By inhibiting the cap-dependent endonuclease, the compound disrupts the replication of the virus, leading to a decrease in viral load .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may be well-absorbed and distributed in the body
Result of Action
The primary result of the action of O-[(2,4-Dinitrophenyl)methyl]hydroxylamine hydrochloride is the inhibition of viral replication. This leads to a decrease in viral load and potentially aids in the recovery from viral infections .
Action Environment
The action of O-[(2,4-Dinitrophenyl)methyl]hydroxylamine hydrochloride can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C Additionally, the compound’s efficacy may be influenced by the presence of other compounds or conditions in the body
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride typically involves a nitration reaction. One common method is to react aniline with nitric acid under controlled temperature and conditions . Another method involves dissolving hydroxylamine hydrochloride in water, followed by the addition of methyl acetate and a base such as sodium hydroxide. The mixture is then reacted with 2,4-dinitrochlorobenzene in methyl acetate solution .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and safety.
Análisis De Reacciones Químicas
Types of Reactions
O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sodium hydroxide for base-catalyzed reactions, and various organic solvents such as alcohol and ether .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro compounds, while reduction reactions can produce amines .
Comparación Con Compuestos Similares
Similar Compounds
O-(Diphenylphosphinyl)hydroxylamine (DPPH): Another aminating agent with similar applications in organic synthesis.
Hydroxylamine-O-sulfonic acid (HOSA): Known for its use in aminating reactions and as a source of the amino group.
O-Mesitylenesulfonylhydroxylamine (MSH): Used for efficient aminating processes and compared for its aminating efficiency with O-[(2,4-Dinitrophenyl)methyl]hydroxylamine.
Uniqueness
O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride is unique due to its high efficiency as an aminating agent and its ability to facilitate stereo- and regioselective bond formation without the need for expensive metal catalysts . This makes it a valuable reagent in both academic research and industrial applications.
Propiedades
IUPAC Name |
O-[(2,4-dinitrophenyl)methyl]hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5.ClH/c8-15-4-5-1-2-6(9(11)12)3-7(5)10(13)14;/h1-3H,4,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPGJBBLPNROIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CON.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
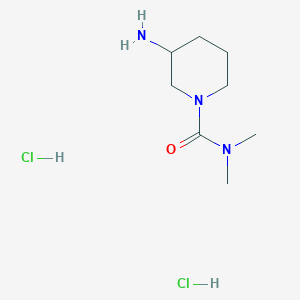
![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2400854.png)
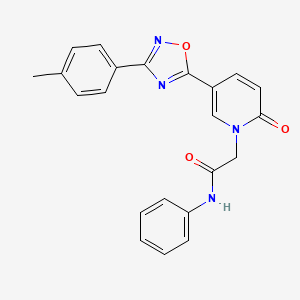
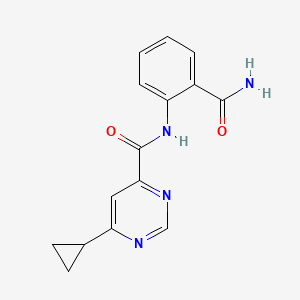
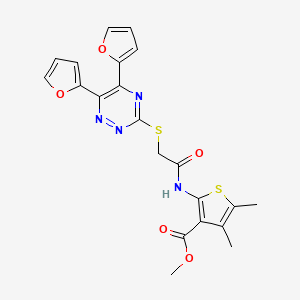

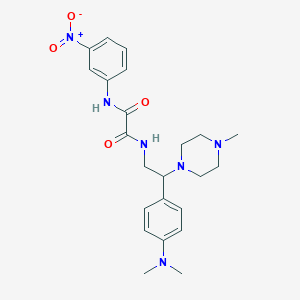
![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B2400866.png)
![8-(2-fluorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400868.png)
